what is the chemical structure of thonningianin B
what is the chemical structure of thonningianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin, first isolated from the African medicinal herb Thonningia sanguinea.[1][2] This document provides a comprehensive technical overview of Thonningianin B, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification are provided, along with a proposed signaling pathway for its role as an autophagy enhancer. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Thonningianin B is a complex polyphenolic compound. Its chemical structure has been elucidated through spectroscopic methods.[1]
Chemical Structure:
SMILES (Simplified Molecular-Input Line-Entry System): O=C(O[C@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--C1OC5=C(C=C(O)C(O)=C5C6=C(O)C(O)=C(C=C6O)C(O[C@H]7--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O7)=O)O)=O
Table 1: Physicochemical Properties of Thonningianin B
| Property | Value | Source |
| CAS Number | 271579-12-5 | MedChemExpress |
| Molecular Formula | C35H30O17 | MedChemExpress |
| Molecular Weight | 722.6 g/mol | MedChemExpress |
| Appearance | Off-white to light brown solid | MedChemExpress |
| Solubility | DMSO: ≥ 3.3 mg/mL | MedChemExpress |
Biological Activity and Quantitative Data
Thonningianin B has demonstrated significant biological activity, primarily as an antioxidant and an enhancer of autophagy.
Table 2: Summary of Quantitative Biological Data for Thonningianin B
| Activity | Assay | Test System | Result (IC50) | Source |
| Antioxidant | DPPH radical scavenging | 21 μM | MedChemExpress | |
| Cytotoxicity | Cell viability | BV-2 cells (24h) | 46.74 μM | MedChemExpress |
Experimental Protocols
Isolation and Purification of Thonningianin B
Method 1: Centrifugal Partition Chromatography (Modern Approach)
This method, described by Pompermaier et al. (2019), allows for the rapid and efficient purification of Thonningianin B.
-
Plant Material: Subaerial parts of Thonningia sanguinea.
-
Extraction: A methanol extract of the plant material is prepared.
-
Instrumentation: Centrifugal Partition Chromatography (CPC) system.
-
First Dimension Separation:
-
Solvent System: Methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1, v/v/v).
-
Mode: Ascending.
-
Procedure: 350 mg of the methanol extract is subjected to CPC. This step enables the isolation of Thonningianin B with a yield of 21.1 mg, a purity of 85%, and a recovery of 70.4% within 16 minutes.
-
-
Second Dimension Separation (for other compounds):
-
A multiple heart-cutting strategy can be employed to further separate other dihydrochalcone glucosides using a different solvent system.
-
Autophagy Induction Assay
The following is a general protocol to assess the autophagy-inducing activity of Thonningianin B in a cell-based assay, as inferred from studies on related compounds.
-
Cell Line: BV-2 microglial cells or other suitable cell lines.
-
Treatment: Cells are treated with Thonningianin B at various concentrations (e.g., 10 μM) for a specified time (e.g., 24 hours).
-
Western Blot Analysis for LC3 Conversion:
-
After treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against LC3.
-
After washing, the membrane is incubated with a secondary antibody.
-
The bands corresponding to LC3-I and LC3-II are visualized using a chemiluminescence detection system.
-
The ratio of LC3-II to LC3-I is calculated to quantify autophagy induction. An increased ratio indicates enhanced autophagy.
-
-
Fluorescence Microscopy for GFP-LC3 Puncta Formation:
-
Cells are transfected with a GFP-LC3 expression vector.
-
Transfected cells are treated with Thonningianin B.
-
Cells are fixed and observed under a fluorescence microscope.
-
The formation of GFP-LC3 puncta (dots) within the cytoplasm is indicative of autophagosome formation. The number of puncta per cell is quantified.
-
Signaling Pathway
Thonningianin B has been identified as an autophagy enhancer.[2] While its precise signaling mechanism is still under investigation, studies on the structurally similar and co-isolated compound, Thonningianin A, have revealed that it induces autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways. It is plausible that Thonningianin B acts through a similar mechanism. The key event in autophagy induction is the conversion of the cytosolic form of microtubule-associated protein light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II).
Caption: Proposed signaling pathway for Thonningianin B-induced autophagy.
Conclusion
Thonningianin B is a promising natural product with demonstrated antioxidant and autophagy-enhancing properties. This technical guide provides a foundational understanding of its chemical nature, biological activities, and methods for its study. Further research into its mechanisms of action and potential therapeutic applications is warranted and will be of significant interest to the scientific and drug development communities.
